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molecular formula C15H14O3S B8317235 2-Benzoyl-4,5-dimethoxybenzene-1-thiol

2-Benzoyl-4,5-dimethoxybenzene-1-thiol

Cat. No. B8317235
M. Wt: 274.3 g/mol
InChI Key: OIOFSWNTTLYIPL-UHFFFAOYSA-N
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Patent
US05910494

Procedure details

Potassium hydroxide pellets (58.6 g) was slowly added to a solution of the product (85.0 g) from step (j) dissolved in 1 L of methanol/THF (1:1). After refluxing for 3 hours, the reaction mixture was cooled to room temperature and concentrated in vacuo. The resulting residue was triturated with 1N HCl then extracted with EtOAc. The organic layer was separated, washed with 2×250 ml of 1N HCl then washed with 3×400 ml of 1N NaOH. The aqueous basic layers were combined and acidified with conc. HCl to afford the title product (54.8 g) as a gold solid. 1H NMR was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
85 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].C(N(CC)C(=O)[S:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([O:16][CH3:17])=[CH:10][C:9]=1[C:18](=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)C>CO.C1COCC1>[SH:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([O:16][CH3:17])=[CH:10][C:9]=1[C:18]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[O:25] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
product
Quantity
85 g
Type
reactant
Smiles
C(C)N(C(SC1=C(C=C(C(=C1)OC)OC)C(C1=CC=CC=C1)=O)=O)CC
Step Two
Name
methanol THF
Quantity
1 L
Type
solvent
Smiles
CO.C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2×250 ml of 1N HCl
WASH
Type
WASH
Details
then washed with 3×400 ml of 1N NaOH

Outcomes

Product
Name
Type
product
Smiles
SC1=C(C(=O)C2=CC=CC=C2)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 54.8 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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